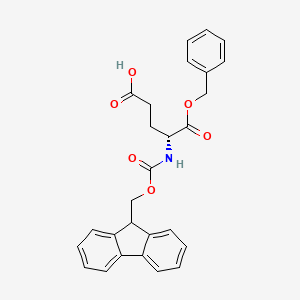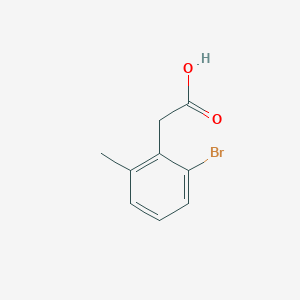![molecular formula C18H20N2O4 B13141937 (2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)
(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid is a complex organic compound with significant interest in various scientific fields This compound is characterized by its intricate structure, which includes multiple aromatic rings and amino acid functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid typically involves multi-step organic reactions. One common approach is the use of a chiral starting material to ensure the correct stereochemistry. The synthesis may include steps such as:
Aromatic Substitution: Introduction of the phenyl groups through electrophilic aromatic substitution.
Amidation: Formation of the amide bond between the amino acid and the aromatic ring.
Hydrogenation: Reduction of any double bonds to achieve the desired saturation level.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Catalysts and optimized reaction conditions are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitutions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid is studied for its potential role in enzyme inhibition and protein interactions. It can serve as a model compound for understanding amino acid behavior in biological systems.
Medicine
Medically, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its unique properties contribute to the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid: This compound is unique due to its specific arrangement of aromatic rings and amino acid functionalities.
(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]butanoic acid: Similar structure but with a butanoic acid group instead of propanoic acid.
(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]pentanoic acid: Contains a pentanoic acid group, leading to different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups
Eigenschaften
Molekularformel |
C18H20N2O4 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C18H20N2O4/c19-15(17(21)22)9-11-4-3-6-12(8-11)14-7-2-1-5-13(14)10-16(20)18(23)24/h1-8,15-16H,9-10,19-20H2,(H,21,22)(H,23,24)/t15-,16-/m0/s1 |
InChI-Schlüssel |
RLDWWDMAKCIFKY-HOTGVXAUSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C2=CC=CC(=C2)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C2=CC=CC(=C2)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


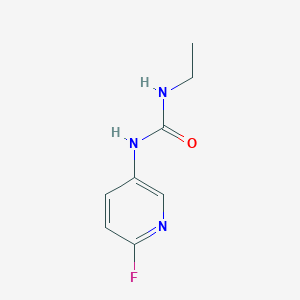
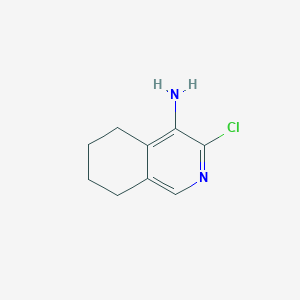
![methyl 2,2-bis(ethylsulfanyl)-4-[(1R)-5-methoxy-2-[(E)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]but-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]butanoate](/img/structure/B13141873.png)

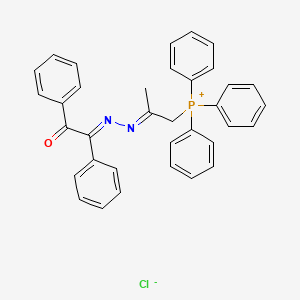
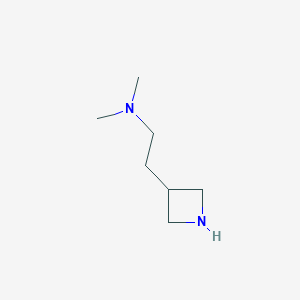
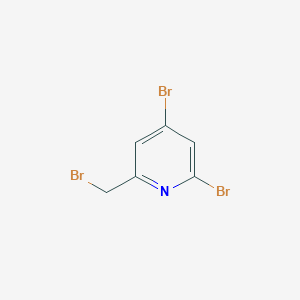
![diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate](/img/structure/B13141891.png)


